2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 1253527-82-0
VCID: VC11741385
InChI: InChI=1S/C30H29NO3/c32-30(33)22-31(21-29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)20-24-16-18-28(19-17-24)34-23-25-10-4-1-5-11-25/h1-19,29H,20-23H2,(H,32,33)
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O
Molecular Formula: C30H29NO3
Molecular Weight: 451.6 g/mol

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid

CAS No.: 1253527-82-0

Cat. No.: VC11741385

Molecular Formula: C30H29NO3

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid - 1253527-82-0

Specification

CAS No. 1253527-82-0
Molecular Formula C30H29NO3
Molecular Weight 451.6 g/mol
IUPAC Name 2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C30H29NO3/c32-30(33)22-31(21-29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)20-24-16-18-28(19-17-24)34-23-25-10-4-1-5-11-25/h1-19,29H,20-23H2,(H,32,33)
Standard InChI Key BXLVQWNGBRIDQY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

Introduction

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid is a complex organic compound with a unique molecular structure, featuring multiple functional groups such as an amino group and a phenylacetic acid moiety. The presence of a benzyloxy group enhances its solubility and potential reactivity, making it a subject of interest in medicinal chemistry and drug development.

Synthesis

The synthesis of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid involves multi-step organic synthesis techniques. A common approach includes the reaction of 4-benzyloxybenzylamine with a substituted phenylacetic acid derivative. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactivity

The compound's chemical reactivity can be attributed to its functional groups:

  • Carboxylic Acid Group: Can undergo typical reactions such as esterification and amidation.

  • Amino Group: Participates in nucleophilic substitution reactions.

  • Benzyloxy Group: Can be cleaved under certain conditions, potentially leading to the formation of phenolic compounds.

Potential Applications

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid has potential applications in pharmaceuticals, particularly due to its unique structure. It may interact with biological systems by binding to specific receptors or enzymes involved in pain and inflammation pathways. Further studies using techniques like molecular docking and in vitro assays are needed to elucidate these interactions and their therapeutic implications.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 2-(benzyloxy)phenylacetateSimpler structure; lacks amino groupMore straightforward synthesis; less biological complexity
DiphenhydramineAntihistamine; contains a diphenyl structurePrimarily used for allergy relief; different mechanism
PhenacetinAnalgesic; simpler acetamide structureHistorical use as pain reliever; less structural diversity

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid offers potentially unique pharmacological properties compared to these similar compounds due to its dual functionality as both an amino compound and a phenolic derivative.

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